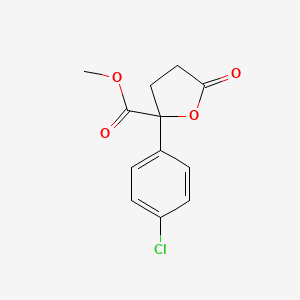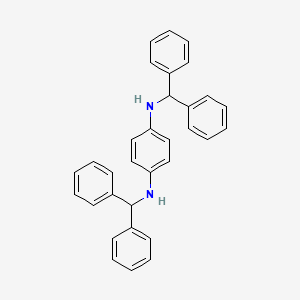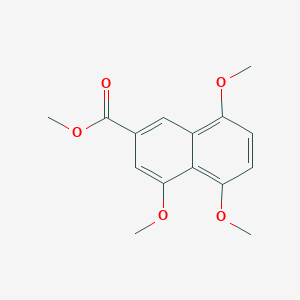
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
- 2-Naphthalenecarboxylic acid, methyl ester
- 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester is unique due to the presence of three methoxy groups at specific positions on the naphthalene ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific arrangement of functional groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
methyl 4,5,8-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-17-11-5-6-12(18-2)14-10(11)7-9(15(16)20-4)8-13(14)19-3/h5-8H,1-4H3 |
InChI-Schlüssel |
XDNKHSNZDFDESL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


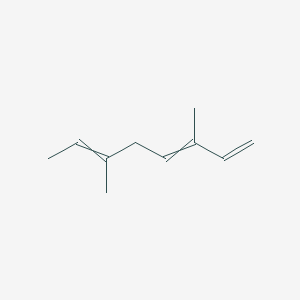
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
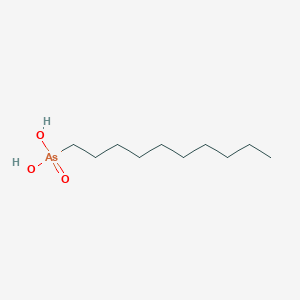
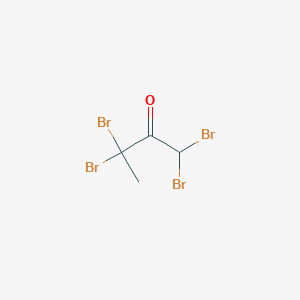
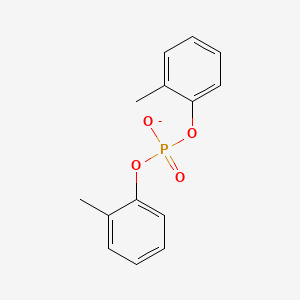
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
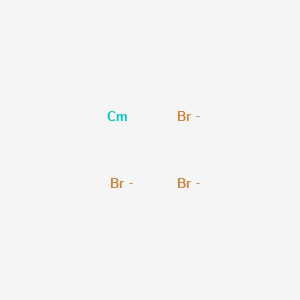
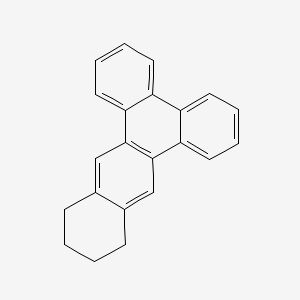
phosphanium bromide](/img/structure/B14687257.png)


